3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-11-10-17-6-8-18(9-7-17)14-12-15(21)19(16(14)22)13-4-2-1-3-5-13/h1-5,14,20H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGLRWQIONSFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced by reacting the piperazine with ethylene oxide under controlled conditions.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is typically introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro, halogen, or other substituted phenyl derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione may have applications in treating various neurological disorders. Its mechanism of action appears to involve interactions with neurotransmitter systems, which could lead to potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.
Case Study: Antidepressant Activity
In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models. The pharmacodynamics suggest that it may modulate serotonin and norepinephrine levels, which are critical targets in the treatment of depression.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of this compound. Preliminary studies have shown that it can reduce seizure activity in models of epilepsy, indicating its potential as a therapeutic agent for seizure disorders. The underlying mechanisms may involve modulation of ion channels or neurotransmitter receptors associated with excitatory and inhibitory signaling in the brain.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups. It can participate in various chemical reactions due to the presence of electrophilic sites within its structure. Detailed mechanistic studies are often required to elucidate specific reaction pathways that this compound can undergo.
Research Findings and Insights
Recent studies have expanded the understanding of this compound's biological activities:
- Antitumor Activity : Investigations into the anticancer properties have shown promising results against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential applications in oncology.
- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Summary Table of Applications
| Application Area | Description | Evidence/Findings |
|---|---|---|
| Neurological Disorders | Potential treatment for depression and anxiety through neurotransmitter modulation | Significant antidepressant-like effects in animal models |
| Anticonvulsant Properties | Reduction of seizure activity in epilepsy models | Demonstrated anticonvulsant effects |
| Antitumor Activity | Induction of apoptosis in cancer cell lines | Promising results against specific malignancies |
| Anti-inflammatory Effects | Possible reduction of inflammation in chronic conditions | Emerging evidence supporting anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Anticonvulsant Efficacy : The target compound lacks direct ED₅₀ data, but structural analogs with chlorophenyl or bromophenyl substituents exhibit potent anticonvulsant activity. The hydroxyethyl group may reduce potency compared to halogenated analogs but improve safety margins .
Piperazine Substituent Impact : The 2-hydroxyethyl group on piperazine enhances polarity compared to methoxyphenyl (e.g., letermovir) or chlorophenyl substituents, which may optimize blood-brain barrier penetration for neurological targets .
Solubility: Hydroxyethyl derivatives typically exhibit better aqueous solubility than halogenated or methoxy-substituted analogs, as seen in chromenone derivatives (e.g., 7-hydroxy-8-((4-(2-hydroxyethyl)piperazinyl)methyl)-chromen-4-one) .
Mechanism of Action and Selectivity
The pyrrolidine-2,5-dione scaffold is associated with protein kinase C (PKC) inhibition in compounds like 3-(1H-indol-3-yl)-4-[2-(piperazinyl)-quinazolinyl]-pyrrole-2,5-dione, which targets diabetic complications . The target compound’s phenyl and hydroxyethyl groups may alter isoform selectivity compared to indole- or quinazoline-substituted analogs. For example, letermovir’s methoxyphenyl-piperazine moiety confers antiviral specificity, highlighting the role of substituents in target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Notes
- Solubility and LogP values are estimated based on substituent contributions. Experimental validation is required.
- Anticonvulsant activity predictions derive from Obniski et al.’s work on related pyrrolidine-2,5-diones .
Biological Activity
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a piperazine ring, a hydroxyethyl substituent, and a pyrrolidine-2,5-dione moiety. Its IUPAC name reflects these components:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H21N3O3 |
| Molecular Weight | 303.36 g/mol |
Research indicates that this compound interacts with various biological targets, which may include receptors and enzymes involved in neurological pathways. Its mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels, making it a candidate for treating neurological disorders.
Anticonvulsant Properties
Studies have shown that derivatives of pyrrolidine-2,5-dione compounds exhibit anticonvulsant activity. For instance, similar compounds have been evaluated in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that the compound may influence neuronal excitability and neurotransmission, potentially providing therapeutic benefits in epilepsy management .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Preliminary studies suggest that it may inhibit carbonic anhydrase and cholinesterase enzymes, which are critical in numerous physiological processes. Such inhibition could lead to therapeutic applications in conditions like glaucoma and Alzheimer's disease .
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. It showed promising results as an inhibitor of key enzymes involved in the bacterium's fatty acid biosynthesis pathway, indicating potential as an anti-tuberculosis agent .
- Neuroprotective Effects : Research has highlighted the neuroprotective properties of similar compounds in models of oxidative stress and neurodegeneration. These findings support further investigation into the potential use of this compound for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other piperazine derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Perphenazine | Antipsychotic | Shares piperazine structure; used in psychiatry |
| Ethosuximide | Antiepileptic | Known for its efficacy in absence seizures |
| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | Antimicrobial | Effective against Mycobacterium tuberculosis |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning. A typical route involves:
- Core Formation: Cyclize precursors (e.g., succinimide derivatives) under controlled temperature (60–80°C) and inert atmosphere to form the pyrrolidine-2,5-dione core.
- Piperazine Substitution: Introduce the 2-hydroxyethylpiperazine moiety via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .
- Phenyl Group Attachment: Employ coupling agents (e.g., EDC/HOBt) for regioselective phenyl group introduction.
Critical Parameters: Monitor reaction progress via TLC/HPLC, optimize catalyst loading (e.g., Pd/C for hydrogenation steps), and use recrystallization or column chromatography for purity (>95%) .
Advanced: How can computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding affinities with receptors (e.g., serotonin or dopamine transporters). Parameterize force fields (AMBER/CHARMM) to account for the hydroxyethyl group’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to analyze stability of ligand-receptor complexes. Focus on piperazine ring flexibility and hydrophobic interactions with aromatic residues .
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity data from in vitro assays to predict derivatives with enhanced selectivity .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR in DMSO-d₆ to resolve signals for the pyrrolidine-dione core (δ 2.5–3.5 ppm) and piperazine protons (δ 3.0–3.8 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
- FT-IR: Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) from the hydroxyethyl substituent .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the dione ring) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch effects .
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to control for variability in protein expression or metabolite interference .
- Structural Confirmation: Cross-validate compound identity via X-ray crystallography or NOESY NMR to rule out isomerization or degradation artifacts .
Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂A) in transfected HEK293 cells. Measure displacement IC₅₀ values with scintillation counting .
- Neuronal Cultures: Primary cortical neurons (rat/mouse) treated with glutamate or NMDA to assess neuroprotective effects via MTT assay or calcium imaging .
- Enzyme Inhibition: Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using colorimetric substrates (e.g., Ellman’s reagent) .
Advanced: How can reaction path analysis improve yield in multi-step syntheses?
Methodological Answer:
- Quantum Chemistry Calculations: Employ Gaussian or ORCA to map transition states and intermediates. Identify rate-limiting steps (e.g., ring closure) and adjust catalysts (e.g., Lewis acids) accordingly .
- DoE Optimization: Apply factorial design (e.g., Box-Behnken) to vary temperature, solvent polarity, and stoichiometry. Use response surface models to predict optimal conditions .
- In Situ Monitoring: Utilize ReactIR or PAT tools to track intermediate formation and minimize side reactions (e.g., hydrolysis of the dione ring) .
Basic: What are the stability challenges for this compound under physiological conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. HPLC analysis reveals hydrolysis of the dione ring at acidic pH (<3) or lactam formation in basic conditions .
- Light Sensitivity: Store solutions in amber vials under nitrogen. UV-vis spectroscopy detects photooxidation products (λmax shifts >300 nm) .
- Thermal Degradation: TGA/DSC analysis identifies decomposition onset (~150°C). Lyophilization improves solid-state stability .
Advanced: How can isotopic labeling aid in pharmacokinetic studies?
Methodological Answer:
- ¹³C/²H Labeling: Synthesize deuterated analogs at non-labile positions (e.g., phenyl ring) via Pd-catalyzed H/D exchange. Use LC-MS/MS to track metabolite formation in plasma .
- PET Tracers: Incorporate ¹¹C or ¹⁸F into the hydroxyethyl group via nucleophilic substitution. Validate blood-brain barrier penetration in rodent models using microPET .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
